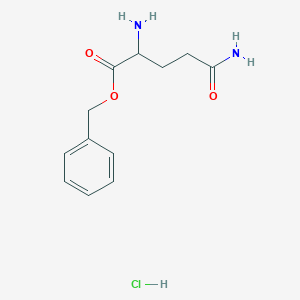

Benzyl glutaminate hydrochloride

Description

Benzyl (B1604629) glutamate (B1630785), particularly as its hydrochloride salt, serves as a critical bifunctional monomer in synthetic chemistry. The presence of a free amine group and a protected carboxylic acid side-chain allows for controlled, sequential reactions, which is the cornerstone of both modern peptide synthesis and the ring-opening polymerization of amino acid derivatives. This dual reactivity, combined with the stability afforded by the benzyl protecting group, has positioned benzyl glutamate as a molecule of significant interest for chemists aiming to design and create novel materials with tailored properties. Its utility is highlighted in its widespread use as a precursor to poly(γ-benzyl-L-glutamate) (PBLG), a polypeptide that has been extensively studied for its unique self-assembly and material properties. nih.gov

The historical significance of benzyl glutamate is intrinsically linked to the development of peptide and polymer chemistry. The field of peptide synthesis took a monumental leap forward with the invention of the carbobenzoxy (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932, which established a reliable method for reversibly protecting amine groups. nih.gov This paved the way for the use of related benzyl-based protecting groups, such as the benzyl ester for carboxylic acid side chains, which became fundamental in controlling the complex stepwise assembly of amino acids into peptides. nih.gov

The trajectory of benzyl glutamate in polymer chemistry was firmly established through the pioneering work of Elkan Blout and R. H. Karlson, who first demonstrated that the N-carboxyanhydride (NCA) derivative of γ-benzyl-L-glutamate could undergo ring-opening polymerization (ROP) to produce exceptionally high molecular weight polypeptides. nih.gov This discovery was a watershed moment, as it provided a pathway to synthetic polypeptides with well-defined structures, such as the rigid α-helical conformation adopted by PBLG. nih.gov

In contemporary research, benzyl glutaminate hydrochloride and its derivatives remain highly relevant. In organic chemistry, they are crucial intermediates in solid-phase peptide synthesis (SPPS) and have been genetically encoded into proteins to serve as chemical cages or versatile reactive handles for site-specific protein modification. peptide.comnih.gov In polymer chemistry, the ring-opening polymerization of γ-benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA) continues to be a primary method for producing a vast array of functional and stimuli-responsive materials. frontiersin.org The low cost and ready availability of the monomer contribute to its enduring importance in fabricating advanced polypeptide-based materials. frontiersin.org

The role of benzyl glutamate as a synthetic precursor extends far beyond the creation of simple homopolymers. It is a cornerstone monomer for building complex and functional macromolecular architectures with applications ranging from biomedicine to materials science. The polymerization of its N-carboxyanhydride (NCA) derivative is a robust and versatile method that allows for the synthesis of well-defined block copolymers, functional polypeptides, and stimuli-responsive systems. researchgate.netmdpi.com

Researchers have utilized γ-benzyl-L-glutamate to create block copolymers by initiating the polymerization from other polymer chains, such as poly(ethylene glycol) (PEG) or poly(2-ethyl-2-oxazoline) (pEOx), resulting in amphiphilic macromolecules that self-assemble into nanoparticles for drug delivery. nih.gov Furthermore, the benzyl group itself can be exchanged through post-polymerization modification reactions to introduce a wide range of functional groups, including chloro, azido, allyl, or propargyl moieties. researchgate.net These functionalized polymers serve as platforms that can be further modified using high-efficiency "click chemistry" reactions, enabling the attachment of various molecules to tailor the material's properties for specific applications. researchgate.net This strategy has been used to develop materials for gene delivery and other advanced biomedical purposes. researchgate.net

The following tables summarize key research findings on the use of benzyl glutamate derivatives as synthetic precursors.

Table 1: Polymerization of γ-Benzyl-L-Glutamate-N-Carboxyanhydride (BLG-NCA)

| Initiator/Method | Resulting Polymer | Key Finding |

|---|---|---|

| Primary amines (e.g., n-hexylamine) | Poly(γ-benzyl-L-glutamate) (PBLG) | Classic method to produce high molecular weight homopolypeptides. nih.gov |

| Hexamethyldisilazane (HMDS) | Poly(γ-benzyl-L-glutamate) (PBLG) | Provides controlled, living polymerization of the NCA monomer. nih.gov |

| Amine-terminated poly(propylene glycol) | PBLG-b-Poly(propylene glycol)-b-PBLG | Synthesis of a triblock copolymer with shape-memory properties. mdpi.com |

| p-Aminoazobenzene | Azobenzene-terminated PBLG | Creation of a light-responsive polypeptide that acts as a photo-switch. frontiersin.org |

Table 2: Advanced Macromolecular Architectures Derived from Benzyl Glutamate

| Macromolecular Architecture | Synthetic Approach | Application |

|---|---|---|

| pEOx-b-pBLG Micellar Nanoparticles | "Grafting-from" polymerization of BLG-NCA from a pEOx macroinitiator. nih.gov | Potential for drug and gene delivery. nih.gov |

| Shape-Memory Polymers | ROP of BLG-NCA initiated by PPG-diamine, forming a triblock copolymer. mdpi.com | Intelligent materials for biomedical devices. mdpi.com |

| Light-Responsive Polypeptides | ROP of BLG-NCA using an azobenzene-based initiator. frontiersin.org | Development of photo-switchable materials. frontiersin.org |

| Functional Polypeptides (vinyl-functionalized) | Controlled ROP of γ-(4-vinylbenzyl)-L-glutamate-NCA. nih.gov | Platform for post-polymerization modification via vinyl chemistries. nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl 2,5-diamino-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUBGABLTZAUKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl Glutaminate and Its Derivatives

Chemical Synthesis Pathways for Benzyl (B1604629) Glutamate (B1630785) Esters

Chemical synthesis provides robust and scalable methods for producing benzyl glutamate esters. These pathways often involve the strategic use of protecting groups and optimized reaction conditions to achieve regioselectivity.

Regioselective Esterification Strategies and Optimization

The selective esterification of glutamic acid at the α- or γ-carboxylic acid position is a key challenge in the synthesis of benzyl glutamate. The two carboxylic acid groups have different reactivities, which can be exploited to direct the esterification to the desired position.

Direct benzylation of L-glutamic acid has been explored, but often leads to a mixture of products. One study investigating the regioselective benzylation of L-glutamic acid with substoichiometric amounts of the alkylating agent found that N,N-dibenzylglutamic acid α-benzyl ester was formed, contrary to other reports that suggested the formation of the γ-benzyl ester. thieme-connect.com

Another approach involves the use of a copper(II) chloride catalyst, which has been shown to greatly promote the esterification of L-glutamic acid with benzyl alcohol, even in the presence of water. epa.gov This method achieved a 100% selectivity and a 95.31% yield for the γ-benzyl ester of L-glutamic acid. epa.gov The proposed mechanism suggests that the coordination of the metal cation to the amino and α-carbonyl groups increases the acidity of the α-carboxyl group, leading to selective esterification at the γ-position. epa.gov

The synthesis of dibenzyl esters of L-glutamic acid can be achieved by reacting L-glutamic acid with benzyl alcohol in the presence of p-toluenesulfonic acid. acs.org However, this reaction can lead to considerable racemization. acs.org Optimized conditions using cyclohexane (B81311) as a solvent with a Dean-Stark trap to remove water have been developed to improve the yield and enantiomeric excess of the desired product. acs.org

| Reactants | Catalyst/Reagent | Solvent | Product | Selectivity/Yield | Reference |

| L-Glutamic acid, Benzyl alcohol | CuCl2 | H2O | γ-Benzyl ester of L-glutamic acid | 100% selectivity, 95.31% yield | epa.gov |

| L-Glutamic acid, Benzyl alcohol | p-Toluenesulfonic acid | Toluene (B28343) | (S)-Dibenzyl glutamate p-toluenesulfonate | 80.8% enantiomeric excess | acs.org |

| L-Glutamic acid, Benzyl alcohol, p-Toluenesulfonic acid | Cyclohexane | (S)-Dibenzyl glutamate p-toluenesulfonate | Multigram scale | acs.org | |

| N,N-Dibenzylglutamic acid | Alkylating agent | N,N-Dibenzylglutamic acid α-benzyl ester | Regioselective | thieme-connect.com |

Amine Protection and Deprotection Techniques

Common amine protecting groups include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups. researchgate.net The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). organic-chemistry.orgfishersci.co.uk The Z group, on the other hand, is often introduced using benzyl chloroformate and is commonly removed by catalytic hydrogenolysis. researchgate.net

For instance, in the synthesis of α-benzyl L-glutamate, the amino group of L-glutamic acid is often protected with a Boc group before esterification. frontiersin.org After the desired esterification is achieved, the Boc group can be selectively removed.

Deprotection of benzyl esters is often accomplished through hydrogenolysis or by using strong acids. sciengine.comresearchgate.net For example, benzyl groups in poly(γ-benzyl-L-glutamate) (PBLG) can be removed using hydrobromic acid in acetic acid, sodium hydroxide (B78521) solution, or trimethylsilyl (B98337) iodide (TMSI). sciengine.comresearchgate.net TMSI has been shown to minimize chain cleavage during the deprotection of PBLG. sciengine.comresearchgate.net The benzyl ester group is more stable than the tert-butyl ester group in 50% TFA/CH₂Cl₂ but can be cleaved by hydrogen fluoride (B91410) (HF) or methanesulfonic acid (MsOH). thieme-connect.de

An orthogonal protecting group strategy allows for the selective deprotection of one functional group while others remain protected. organic-chemistry.org For example, a Boc-protected amine can be deprotected with acid, while a Fmoc-protected amine is cleaved by base, allowing for sequential modifications at different sites in a molecule. organic-chemistry.org

Preparation of N-Carboxyanhydride (NCA) Monomers from Benzyl Glutamate

N-Carboxyanhydrides (NCAs) are important reactive monomers used in the ring-opening polymerization to synthesize polypeptides. The preparation of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) is a key step in the production of poly(γ-benzyl-L-glutamate).

The most common method for synthesizing NCAs is through the phosgenation of the corresponding amino acid. wikipedia.org For example, γ-benzyl-L-glutamate can be reacted with triphosgene (B27547) in anhydrous tetrahydrofuran (B95107) (THF) to yield 5-benzyl L-glutamate N-carboxyanhydride. chemicalbook.com The reaction proceeds by heating the solution until it becomes clear, followed by precipitation of the product with n-hexane. chemicalbook.com A similar procedure using phosgene (B1210022) in toluene has also been reported, yielding the pure NCA in high yield after precipitation with heptane. chemicalbook.com

Impurities such as hydrogen chloride and the hydrochloride salt of the starting amino acid are common in phosgenation reactions. tandfonline.com An unconventional purification method involves washing the reaction mixture with water and aqueous bicarbonate at 0 °C to remove these impurities, despite the known water sensitivity of NCAs. tandfonline.com This technique is particularly useful for oily NCA derivatives that are difficult to purify by recrystallization. tandfonline.com

The polymerization of BLG-NCA can be initiated by various amines, such as diethylamine, di-n-hexylamine, dicyclohexylamine, and triethylamine, to produce poly(γ-benzyl-L-glutamate) (PBLG). sciengine.comresearchgate.net The molecular weight of the resulting polymer is influenced by the molar ratio of the monomer to the initiator, as well as reaction conditions like monomer concentration, temperature, and time. sciengine.comresearchgate.net

Biocatalytic Approaches to Benzyl Glutamate Synthesis

Biocatalysis offers an attractive alternative to chemical synthesis, often providing high selectivity and milder reaction conditions. Enzymes can be used to catalyze specific reactions in the synthesis of benzyl glutamate, including esterification, hydrolysis, and enantioselective transformations.

Enzyme-Mediated Esterification and Hydrolysis Reactions

Enzymes, particularly proteases and lipases, have been successfully employed for the synthesis of benzyl glutamate esters. These biocatalysts can exhibit remarkable regioselectivity, discriminating between the α- and γ-carboxylic acid groups of glutamic acid.

One approach involves the mono-benzylesterification of N-Boc L-glutamic acid using the protease Alcalase, which can achieve a yield of 81%. frontiersin.org Another strategy is the γ-selective hydrolysis of α,γ-dibenzyl L-glutamate. frontiersin.org Screening of various lipases and esterases revealed that certain enzymes favor the hydrolysis of the γ-benzyl ester, leaving the desired α-benzyl L-glutamate. frontiersin.org For example, a specific porcine liver esterase (PLE-4) showed a preference for the formation of α-benzyl L-glutamate over γ-benzyl L-glutamate. frontiersin.org

Enzyme-catalyzed hydrolysis has also been used for the synthesis of γ-benzyl L-glutamate from the corresponding dibenzyl ester, reportedly providing better yields than chemical methods. thieme-connect.com Additionally, lactamases and other hydrolytic enzymes can be used for the selective hydrolysis of the lactam functionality in α-benzyl L-pyroglutamate to produce α-benzyl L-glutamate. frontiersin.org

| Biocatalytic Route | Enzyme | Substrate | Product | Yield | Reference |

| Mono-benzylesterification | Alcalase | N-Boc L-glutamic acid | α-Benzyl L-glutamate | 81% | frontiersin.org |

| γ-Selective Hydrolysis | Porcine Liver Esterase (PLE-4) | α,γ-Dibenzyl L-glutamate | α-Benzyl L-glutamate | 64% | frontiersin.org |

| Selective Amide Hydrolysis | α-Benzyl L-glutamine | α-Benzyl L-glutamate | up to 71% | frontiersin.org | |

| Selective Lactam Hydrolysis | Lactamases/Oxoprolinases | α-Benzyl L-pyroglutamate | α-Benzyl L-glutamate | up to 71% | frontiersin.org |

Enantioselective Synthesis and Stereochemical Control

Maintaining the stereochemical integrity of the chiral center in glutamic acid is paramount during synthesis. Biocatalytic methods are particularly advantageous for achieving high enantioselectivity.

Enzymatic resolution is a powerful technique for separating enantiomers. For example, lipases have been used for the enantioselective synthesis of α,α-disubstituted amino acid derivatives through the resolution of their esters. nih.gov The efficiency of such resolutions can be optimized by controlling factors like pH, enzyme load, and the use of solubilizing additives. nih.gov

In the context of benzyl glutamate, biocatalytic approaches inherently offer excellent stereochemical control because enzymes are chiral catalysts that typically act on only one enantiomer of a racemic mixture or produce a single enantiomer from a prochiral substrate. The use of L-glutamic acid as a starting material in enzyme-catalyzed reactions generally ensures the retention of the L-configuration in the final product. frontiersin.org

While chemical methods for synthesizing dibenzyl glutamate can lead to significant racemization, biocatalytic routes provide a milder and more selective alternative for producing enantiomerically pure benzyl glutamate derivatives. acs.org

Process Optimization and Yield Enhancement in Benzyl Glutaminate Production

A conventional and widely documented method for producing γ-benzyl L-glutamate is through the direct esterification of L-glutamic acid using benzyl alcohol. prepchem.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and requires heating the mixture while continuously removing the water generated to shift the reaction equilibrium towards the product side. prepchem.com

Table 1: Example of a Lab-Scale Synthesis Protocol for γ-Benzyl L-Glutamate

| Parameter | Value |

|---|---|

| L-Glutamic Acid | 1416 g |

| Benzyl Alcohol | 1152 g |

| 60% Sulfuric Acid | 1560 g |

| Reaction Temperature | 70°C |

| Reaction Time | 4.5 hours (water distillation) |

| Purification Method | Precipitation, washing, recrystallization |

| Final Yield | 693 g |

Source: PrepChem.com prepchem.com

To overcome these selectivity challenges, researchers have investigated alternative catalytic systems. One promising approach involves the use of metal cations. For example, copper(II) chloride (CuCl₂) has been demonstrated to effectively promote the selective esterification at the γ-carboxyl position of L-glutamic acid. researchgate.net This catalytic system is advantageous as it can function efficiently at milder temperatures (below 37°C) and is tolerant of the presence of water, thus simplifying the reaction setup. researchgate.net The proposed mechanism involves the coordination of the copper ion to the amino and α-carboxyl groups, which sterically hinders the α-position and directs the esterification to the γ-carboxyl group. researchgate.net

Table 2: Comparison of Catalysts in the Esterification of L-Glutamic Acid with Benzyl Alcohol

| Catalyst | L-Glutamic Acid Conversion (%) | γ-Benzyl Ester Yield (%) | γ-Benzyl Ester Selectivity (%) |

|---|---|---|---|

| CH₃SO₃H | 76.88 | 44.44 | 57.81 |

| CuCl₂ | N/A | High (promotes reaction) | High |

Source: ResearchGate researchgate.net

The optimization of reaction conditions also includes a careful selection of solvents. While historically solvents like benzene (B151609) were common, health and environmental concerns have led to their replacement with safer alternatives like cyclohexane. acs.org The implementation of a Dean-Stark apparatus is a standard technique used in these esterification reactions to facilitate the removal of water and drive the reaction to completion. acs.org For instance, an effective one-pot synthesis of (S)-dibenzyl glutamate p-toluenesulfonate is achieved by refluxing L-glutamic acid with p-toluenesulfonic acid and benzyl alcohol in cyclohexane. acs.org

Post-synthesis purification is another critical step for enhancing the final yield and purity. The crude product typically contains unreacted starting materials and other impurities. prepchem.com A common and effective purification strategy involves recrystallization from hot water, followed by washing with organic solvents such as acetone (B3395972) or tetrahydrofuran (THF) to isolate the high-purity γ-benzyl L-glutamate. prepchem.com

Modern advancements in sustainable chemistry have led to the exploration of biocatalytic methods. Enzymes, particularly proteases, are being studied for their potential to catalyze the highly selective synthesis of benzyl glutamate esters. The protease Alcalase, for example, has been successfully used for the α-selective benzylation of N-Boc L-glutamic acid, achieving a high yield of 81%. frontiersin.org Although the direct enzymatic esterification of unprotected L-glutamic acid remains a challenge due to poor solubility in organic solvents, these biocatalytic strategies represent a significant step toward developing cleaner and more efficient manufacturing processes that avoid harsh chemical reagents and minimize waste. frontiersin.org

Polymerization Chemistry Initiated by Benzyl Glutaminate Derivatives

Ring-Opening Polymerization (ROP) of Benzyl (B1604629) Glutamate (B1630785) N-Carboxyanhydrides

The ROP of BLG-NCA is a primary method for synthesizing poly(γ-benzyl-L-glutamate) (PBLG), a versatile polypeptide with applications in various fields. frontiersin.org This process involves the opening of the N-carboxyanhydride ring, leading to the formation of long polypeptide chains.

Mechanistic Investigations of Initiator Systems

The mechanism of ROP of NCAs can be broadly categorized into the "amine mechanism" and the "activated monomer mechanism". mdpi.com Primary amines are common initiators that operate through the amine mechanism, where the amine attacks the C-5 carbonyl of the NCA ring. mdpi.comnih.gov This process incorporates the initiator into the growing polymer chain. mdpi.com In contrast, aprotic bases like tertiary amines or alkoxides initiate polymerization via the activated monomer mechanism. mdpi.com

Several initiator systems have been explored to achieve controlled polymerization of BLG-NCA:

Primary Amines: Initiators like n-hexylamine have been used, and the polymerization kinetics can be significantly accelerated by removing CO2 from the reaction environment, for instance, by using a nitrogen flow. nih.govnih.gov This efficient removal of CO2 drives the equilibrium towards the formation of active amino termini, thus promoting polymerization. nih.govnih.gov

Amine Hydrochlorides: The use of primary amine hydrochloride end-capped macroinitiators, such as those based on polystyrene, has been shown to yield well-defined polypeptide segments with very narrow chain length distributions (Mw/Mn < 1.03), although the polymerization is slower compared to using free amine initiators. illinois.edu For example, n-butylamine·HCl has been used as an initiator for the living polymerization of BLG-NCA. elsevierpure.com

Hexamethyldisilazane (HMDS): HMDS has been identified as an excellent initiator for the controlled ROP of γ-benzyl-L-glutamate NCA (Glu-NCA). illinois.edu Polymerizations initiated with HMDS result in PBLG with predictable molecular weights and narrow molecular weight distributions, proceeding via a trimethylsilyl (B98337) carbamate (B1207046) (TMS-CBM) terminal group. illinois.edunih.gov The polymerization is propagated by the transfer of the TMS group to the incoming monomer. illinois.edunih.gov

Transition-Metal Complexes: To overcome the limitations of traditional amine initiators, transition-metal complexes have been employed to control the addition of NCA monomers. mdpi.com For instance, nickel-mediated ROP has been used to synthesize PBLG homopolymers with well-defined end groups. nih.gov

Hydroxyl Group Initiation: A method utilizing a hydroxyl group as an initiator has been developed. acs.org To address the slow initiation by the hydroxyl group, an acid catalyst is used in the initiation step, followed by the addition of a base to start the propagation. acs.org

The choice of initiator significantly impacts the polymerization mechanism and the characteristics of the resulting polypeptide. For instance, secondary amines with a low nucleophilicity/basicity ratio tend to follow the activated monomer mechanism, while those with a high ratio behave similarly to primary amines. mdpi.com

Control of Polymerization Kinetics and Molecular Weight Distribution

Achieving control over the polymerization kinetics and obtaining polymers with a narrow molecular weight distribution (polydispersity index or PDI) are crucial for producing well-defined polypeptides.

Living Polymerization: The ROP of BLG-NCA can exhibit living characteristics, meaning that the polymer chains continue to grow as long as monomer is available, and the molecular weight increases linearly with conversion. nih.govnih.gov This has been demonstrated with initiators like n-hexylamine under a nitrogen flow. nih.govnih.gov

Effect of Reaction Conditions: The polymerization rate and PDI are influenced by various factors. For instance, in polymerizations initiated by n-butylamine in ionic liquids, the monomer concentration and the presence of a co-solvent affect the polymerization rate and the PDI of the resulting poly(BLG). researchgate.net Lowering the reaction temperature, for example from room temperature to 0 °C, can significantly reduce side reactions during the polymerization of BLG-NCA initiated by n-hexylamine in DMF, resulting in a high yield of amino-terminated PBLG with a low PDI. researchgate.net

Initiator Systems for Controlled Polymerization:

Hexamethyldisilazane (HMDS): HMDS has been shown to provide remarkable control over the polymerization of γ-benzyl-L-glutamate NCA, leading to PBLG with expected molecular weights and narrow MWDs. illinois.edu

HMDS with a Co-catalyst: The combination of HMDS as an initiator and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a co-catalyst leads to faster and well-controlled polymerizations of γ-(4-vinylbenzyl)-L-glutamate N-carboxyanhydride (VB-Glu-NCA). nih.gov

Transition Metal Initiators: Nickel-mediated polymerization allows for the synthesis of PBLG with a broad molecular weight range and narrow PDIs, which is challenging to achieve with conventional amine-initiated polymerizations. nih.gov

Amine Hydrochlorides: Using primary amine hydrochloride-terminated macroinitiators can produce polypeptide segments with very narrow chain length distributions (Mw/Mn < 1.03). illinois.edu

Below is a table summarizing the results of BLG-NCA polymerization under different conditions.

| Initiator | Monomer/Initiator Ratio | Solvent | Temperature | Time (h) | Conversion (%) | Mn (kDa) | PDI | Reference |

| n-Hexylamine | 100:1 | DMF | RT | 2 (N2 flow) | 90 | - | - | nih.govnih.gov |

| n-Hexylamine | 100:1 | DMF | RT | 14 (glove box) | - | - | - | nih.govnih.gov |

| n-Hexylamine | 50:1 | DMF | 0 °C | 6 | >99 | 11.7 | 1.26 | nih.gov |

| HMDS | 100:1 | - | RT | 24 | - | 21.8 (exp. 21.9) | 1.15 | illinois.edu |

| Ni(phen) | 30-338 | DMF | RT | 24 | 39-70 | 6.5-97 | 1.13-1.55 | nih.gov |

Note: RT denotes room temperature. Mn (kDa) is the number-average molecular weight in kilodaltons. PDI is the polydispersity index.

Influence of Reaction Environment, Including Novel Solvents (e.g., Ionic Liquids)

The reaction environment, including the choice of solvent, plays a significant role in the polymerization of benzyl glutamate NCAs.

The polymerization of γ-benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA) has been successfully carried out in ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMI][PF6]), using n-butylamine as an initiator. researchgate.net The polymerization proceeds as a milky white dispersion without macroscopic precipitation, yielding poly(amino acid)s with narrow polydispersity and molecular weights close to the theoretical values. researchgate.net The polymerization rate is slightly affected by the nature of the anion and the hydrophobicity of the ionic liquid. researchgate.net Compared to common organic solvents, the polymer obtained in ionic liquids shows similar molecular weight and PDI values, although with a slight decrease in yield due to the heterogeneous nature of the reaction. researchgate.net

The presence of protic non-solvents, even in trace amounts, can considerably affect the solubility of poly(γ-benzyl-L-glutamate) (PBLG) and consequently the process of structure formation. nih.gov For instance, water, although not a solvent for PBLG, can complex with the α-helix of the polymer, increasing the interfacial tension between the polymer and a solvent like chloroform (B151607), which in turn alters the polymer's solubility. nih.gov This effect has been observed to be specific to protic non-solvents. nih.gov

Furthermore, the choice of solvent can influence the secondary structure of the resulting polypeptide. researchgate.net For example, high-molecular-weight PBLG adopts an α-helical structure in solvents like chloroform or dioxane, but a random coil conformation in dichloroacetic acid, highlighting the role of specific solvent interactions in determining the polymer's conformational stability. researchgate.net

Synthesis and Characterization of Poly(gamma-benzyl-L-glutamate) Homopolymers

The synthesis of poly(γ-benzyl-L-glutamate) (PBLG) homopolymers is most commonly achieved through the ring-opening polymerization (ROP) of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA). nih.govrsc.org Various initiator systems can be employed, including primary amines, sodium methoxide, and transition metal complexes. nih.govrsc.org For instance, nickel-mediated NCA polymerization has been utilized to synthesize PBLG homopolymers with molecular weights ranging from approximately 7,000 to 100,000 g/mol and narrow molecular weight distributions. nih.gov Early work by Blout and Karlson demonstrated that aprotic bases could initiate the polymerization of BLG-NCA to produce very high molecular weight polypeptides. nih.gov

The resulting PBLG homopolymers are characterized using a variety of techniques to determine their molecular weight, polydispersity, and structure. nih.gov Size-exclusion chromatography coupled with multi-angle laser light scattering (SEC-MALLS) is used to determine the number average molecular weight (Mn) and polydispersity index (PDI). nih.gov Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FT-IR) spectroscopy are employed to confirm the chemical structure of the polymer. nih.govrsc.org FT-IR is particularly useful for analyzing the secondary structure of the polypeptide, with characteristic bands for the α-helical conformation appearing around 1653 cm⁻¹ and 1548 cm⁻¹. nih.gov Depending on the solvent and molecular weight, PBLG can adopt a rigid α-helical conformation due to stable intramolecular hydrogen bonding. nih.gov

The properties of PBLG homopolymers, such as their ability to form thermoreversible gels in helicogenic solvents like toluene (B28343), are dependent on their molecular weight. nih.gov Higher molecular weight PBLG forms gels at lower concentrations. nih.gov

Below is a data table summarizing the characteristics of selected PBLG homopolymers synthesized via nickel-mediated ROP.

| Sample | Mn,SEC ( g/mol ) | PDI | Conversion (%) |

| PBLG₃₀ | 6,500 | 1.13 | 70 |

| PBLG₃₃₈ | 97,000 | 1.55 | 39 |

Data sourced from a study on PBLG nanofiber and gel network structures. nih.gov

Controlled Synthesis of Block and Graft Copolymers Containing Benzyl Glutamate Units

The controlled synthesis of block and graft copolymers incorporating benzyl glutamate units allows for the creation of materials with tailored properties and complex architectures. This is typically achieved by utilizing macroinitiators in the ring-opening polymerization (ROP) of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA).

Design and Application of Macroinitiators

Macroinitiators are polymers with one or more active sites capable of initiating the polymerization of a second monomer, in this case, BLG-NCA. This "grafting-from" approach allows for the synthesis of well-defined block and graft copolymers. nih.gov

A variety of polymers have been functionalized to act as macroinitiators for BLG-NCA polymerization:

Poly(ethylene glycol) (PEG): Amine-terminated PEG (PEG-NH₂) is a commonly used macroinitiator to synthesize amphiphilic block copolymers such as PEG-b-PBLG. nih.gov These copolymers can self-assemble into various nanostructures. nih.gov

Poly(propylene glycol) (PPG): Poly(propylene glycol) bis(2-aminopropyl ether) has been used as a macroinitiator to synthesize triblock copolymers of PBLG-PPG-PBLG. mdpi.com

Polystyrene: Primary amine hydrochloride end-capped polystyrene has been used to polymerize Z-Lys NCA, demonstrating the utility of polystyrene-based macroinitiators for creating polypeptide hybrid copolymers. illinois.edu

Poly(3-hexylthiophene) (P3HT): A benzylamine-terminated regioregular P3HT has been employed as a macroinitiator for the ROP of BLG-NCA to synthesize the rod-rod diblock copolymer P3HT-b-PBLG. nih.gov

Poly(norbornene) (PNB): A PNB-based macroinitiator has been used for the ROP of BLG-NCA to create PBLG-based brush polymers. nih.gov

Polyorganophosphazenes: Polyorganophosphazenes bearing primary amino groups have been developed as macroinitiators for the ROP of NCAs to prepare hybrid polyphosphazene-graft-polypeptide copolymers. nih.gov

Poly(2-ethyl-2-oxazoline) (pEOx): Amine-functionalized pEOx has been used as a macroinitiator for the N-carboxyanhydride polymerization of γ-benzyl-L-glutamate, leading to the formation of pEOx-b-pBLG block copolymers. nih.gov

The design of the macroinitiator is crucial for controlling the architecture of the final copolymer. For instance, using a difunctional macroinitiator like poly(propylene glycol) bis(2-aminopropyl ether) results in an ABA-type triblock copolymer. mdpi.com In contrast, a monofunctional macroinitiator like amine-terminated PEG yields an AB diblock copolymer. nih.gov Graft copolymers can be synthesized using a polymer backbone with multiple initiating sites, such as polyorganophosphazenes with pendant primary amino groups. nih.gov

The table below provides examples of macroinitiators used in the synthesis of benzyl glutamate-containing copolymers.

| Macroinitiator | Resulting Copolymer | Architecture | Reference |

| Amine-terminated Poly(ethylene glycol) (PEG-NH₂) | PEG-b-PBLG | Diblock | nih.gov |

| Poly(propylene glycol) bis(2-aminopropyl ether) | PBLG-PPG-PBLG | Triblock | mdpi.com |

| Benzylamine-terminated Poly(3-hexylthiophene) (P3HT) | P3HT-b-PBLG | Diblock | nih.gov |

| Poly(norbornene) with pendant amino groups | PNB-g-PBLG | Graft (Brush) | nih.gov |

| Polyorganophosphazene with primary amino groups | Polyphosphazene-g-PBLG | Graft | nih.gov |

| Amine-functionalized Poly(2-ethyl-2-oxazoline) (pEOx) | pEOx-b-pBLG | Diblock | nih.gov |

Post-Polymerization Chemical Modification and Functionalization (e.g., Click Chemistry, Ester Exchange)

Following the initial synthesis of poly(γ-benzyl L-glutamate) (PBLG), the polymer serves as a versatile scaffold for a wide array of chemical modifications. These post-polymerization strategies are crucial for tuning the material's properties and introducing novel functionalities. The benzyl ester side chains are primary sites for these transformations, which include deprotection, ester exchange, and coupling reactions like "click chemistry."

A foundational modification of PBLG is the removal of the benzyl protecting group to yield poly(L-glutamic acid) (PGlu). nih.gov This conversion exposes free carboxylic acid groups along the polymer backbone, which can then be functionalized. For instance, after hydrolyzing PBLG to PGlu, the resulting polymer can be modified by coupling reactions. nih.gov One such method involves amidation using coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) to attach molecules like D-(+)-glucosamine. mdpi.comnih.gov This reaction is notable for its ability to proceed in aqueous media without the need to protect the hydroxyl groups of the sugar, resulting in glycopolypeptides with controlled degrees of substitution. mdpi.comnih.gov Detailed NMR analysis has confirmed the successful formation of amide bonds, with minor ester bond formation also detected. mdpi.com

Esterification or transesterification presents another route to functionalize the glutamate side chains. A highly efficient method for the esterification of poly(γ-glutamic acid) involves using alkyl halides in the presence of a promoter like 1,1,3,3-tetramethylguanidine (B143053) (TMG) at room temperature. nih.gov This approach allows for the synthesis of various γ-PGA esters with high yields (up to 98.6%) in polar aprotic solvents like N-Methylpyrrolidone (NMP). nih.gov The reactivity of the alkyl halide was found to be dependent on the halogen, with the order being I > Br > Cl. nih.gov This method significantly enhances the hydrophobicity and thermal stability of the resulting polymer. nih.gov

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed to create well-defined block copolymers. This strategy involves synthesizing PBLG and another polymer segment with complementary terminal functional groups (e.g., azide (B81097) and alkyne) and then "clicking" them together. This approach has been used to synthesize rod-rod block copolymers, combining helical polypeptides with other polymer structures. acs.org

| Modification Technique | Reagents/Conditions | Resulting Functionality | Key Findings | Citations |

| Amidation | PGlu (from PBLG), D-(+)-glucosamine, DMTMM, aqueous medium | Glycopolypeptide | Successful functionalization via amide bonds with controllable substitution. | mdpi.com, nih.gov |

| Esterification | γ-PGA, Alkyl Halides, TMG, NMP, Room Temperature | Alkyl Esters | High efficiency (up to 98.6% yield); reactivity: I > Br > Cl; increases thermal stability and hydrophobicity. | nih.gov |

| Click Chemistry | Azide- and alkyne-terminated polymer segments | Block Copolymers | Enables synthesis of well-defined rod-rod block copolymers. | acs.org |

| Hydrolysis | PBLG copolymer | Poly(L-glutamic acid) ionomer | Removal of benzyl groups to yield a double-hydrophilic block ionomer. | nih.gov |

Fabrication of Precisely Defined Macromolecular Architectures

The ability of γ-benzyl L-glutamate N-carboxyanhydride (BLG-NCA) to undergo controlled ring-opening polymerization (ROP) makes it a critical monomer for constructing complex and precisely defined macromolecular architectures. These architectures, including block, graft, and star-shaped copolymers, leverage the unique properties of the rigid, helical PBLG segment.

Block Copolymers: Block copolymers containing a PBLG segment are widely synthesized to combine the rigid-rod nature of the polypeptide with the properties of a flexible coil block. These amphiphilic structures can self-assemble into highly ordered nanostructures. mpg.de

Linear Diblock and Triblock Copolymers: ABA-type triblock copolymers have been synthesized by using a macroinitiator, such as amine-terminated poly(propylene glycol) (PPG), to initiate the ROP of BLG-NCA. capes.gov.brmdpi.com The resulting PBLG-PPG-PBLG copolymers exhibit shape-memory properties, where the PBLG segments form α-helical and β-sheet structures that act as physical crosslinks. mdpi.com Similarly, diblock copolymers like poly(ethylene glycol)-b-PBLG (PEG-b-PBLG) and ethyl cellulose-b-PBLG have been created. mpg.dersc.org The synthesis of ECel-block-poly(BG) was achieved using an amine-functionalized ethyl cellulose (B213188) macroinitiator for the ROP of benzyl glutamate-N-thiocarboxyanhydride (BG-NTA). rsc.org

Graft Copolymers: Graft copolymers can be synthesized by grafting PBLG chains from a polymer backbone containing initiation sites. For example, pEOx-b-pBLG graft copolymers were fabricated using a "grafting-from" approach, which involved the ROP of BLG-NCA from an amine-functionalized poly(2-ethyl-2-oxazoline) (pEOx) macroinitiator. nih.gov These copolymers can self-assemble into micellar nanoparticles in aqueous environments. nih.gov

Star-Shaped Polymers: Star-shaped polymers with PBLG arms are created by initiating the ROP of BLG-NCA from a multifunctional core.

Dendrimer Cores: Polypropylene imine (PPI) dendrimers have been used as cores to initiate the polymerization of BLG-NCA, yielding star polymers with 8 to 64 PBLG arms. researchgate.net This method allows for the synthesis of very high molar mass polypeptides (up to 500,000 g·mol⁻¹) that are not achievable through linear polymerization alone. researchgate.net

Cyclotriphosphazene (B1200923) Cores: Hexafunctional cyclotriphosphazene derivatives with amino groups can initiate the ROP of BLG-NCA to produce well-defined six-armed star polymers with narrow molecular weight distributions (Mw/Mn = 1.10–1.33). researchgate.net The conformation of the PBLG arms in these stars can transition from a β-sheet to an α-helix depending on the chain length. researchgate.net

These precisely fabricated architectures are instrumental in fields ranging from drug delivery, where they form self-assembled nanoparticles, to materials science, where they are used as compatibilizers for polymer blends or as shape-memory materials. mdpi.comrsc.orgnih.gov

| Architecture | Synthesis Method | Initiator / Core | Resulting Polymer | Key Characteristics | Citations |

| Triblock Copolymer | ROP of BLG-NCA | Poly(propylene glycol) bis(2-aminopropyl ether) | PBLG-PPG-PBLG | Shape-memory properties; α-helical and β-sheet structures. | capes.gov.br, mdpi.com |

| Diblock Copolymer | ROP of BG-NTA | Amine-functionalized Ethyl Cellulose (ECel-NH₂) | ECel-block-poly(BG) | Acts as a compatibilizer for ECel/PET blends. | rsc.org |

| Diblock Copolymer | ROP of BLG-NCA | PEG-NH₂ | PEG-b-PBLG | Amphiphilic; forms organized nanostructures. | mpg.de |

| Graft Copolymer | "Grafting-from" ROP of BLG-NCA | Amine-functionalized pEOx | pEOx-b-pBLG | Forms micellar nanoparticles for potential drug delivery. | nih.gov |

| Star-Shaped Polymer | ROP of BLG-NCA | Cyclotriphosphazene | Six-armed PBLG Star | Narrow molecular weight distribution (1.10-1.33). | researchgate.net |

| Star-Shaped Polymer | ROP of BLG-NCA | Polypropylene imine (PPI) Dendrimer | 8 to 64-armed PBLG Star | Achieves very high molar masses (up to 500,000 g·mol⁻¹). | researchgate.net |

Conformational and Supramolecular Studies of Polypeptides Derived from Benzyl Glutaminate

Elucidation of Polypeptide Secondary and Tertiary Structures (e.g., Alpha-Helix, Beta-Sheet)

Poly(γ-benzyl-L-glutamate) is a synthetic polypeptide renowned for its propensity to adopt a stable α-helical conformation, particularly in helicogenic solvents. nih.govacs.org This rigid, rod-like structure is stabilized by intramolecular hydrogen bonds. nih.gov The α-helical structure of polyglutamates is characterized by distinct infrared (IR) absorption bands for amide I and amide II at approximately 1650 cm⁻¹ and 1545 cm⁻¹, respectively. scielo.br In contrast, the β-sheet conformation, which can also be adopted by PBLG, shows characteristic amide I and II bands around 1625 cm⁻¹ and 1525 cm⁻¹. scielo.br

The secondary structure of PBLG is not static and can be influenced by various factors. For instance, the inclusion of other amino acids or changes in the polymer's environment can disrupt the α-helical conformation. google.com Studies on block copolymers of PBLG with other polymers, such as poly(l-proline) or poly(ethylene glycol), have revealed complex hierarchical self-assembly where both blocks can maintain their distinct secondary structures, such as the α-helices of PBLG and the unique helical structures of poly(l-proline). acs.org In some copolymer systems, both α-helical and β-sheet structures of the PBLG segments can coexist. mdpi.com For example, in a PBLG-poly(propylene glycol)-PBLG triblock copolymer, both right-handed α-helices and antiparallel β-sheet structures were observed. mdpi.com

The transition between these secondary structures is a key area of investigation. Research has shown that for PBLG, higher molecular weights tend to favor the formation of hexagonally packed α-helices, while lower molecular weights may result in β-sheets. acs.org The presence of competing interactions in block copolymers, such as the crystallization of a poly(ethylene glycol) block, can also influence the secondary structure of the PBLG segment, sometimes leading to the destruction of less stable β-sheet structures at interfaces. epfl.ch

| Secondary Structure | Characteristic IR Amide I Band (cm⁻¹) | Characteristic IR Amide II Band (cm⁻¹) |

| α-Helix | ~1650 | ~1545 |

| β-Sheet | ~1625 | ~1525 |

Analysis of Conformational Transitions in Various Environments

The conformation of polypeptides derived from benzyl (B1604629) glutamate (B1630785) is highly sensitive to the surrounding environment, including the solvent and temperature. The transition between a helical and a random coil state is a classic example of a conformational change that can be induced by altering these conditions. acs.org

In helicogenic solvents like toluene (B28343), PBLG maintains its rigid α-helical structure. nih.gov However, changes in the solvent composition, such as the addition of dichloroacetic acid to a dioxane solution of PBLG, can induce a helix-to-coil transition. acs.org Similarly, temperature can also trigger this conformational change. google.com

The study of block copolymers provides further insight into environmentally induced conformational transitions. For instance, in copolymers of PBLG and poly(l-proline), the confinement of the poly(l-proline) block can induce a trans/cis conformational change, mimicking the isomerization seen in natural proteins. acs.org The nature of the solvent also plays a crucial role in the self-assembly of these copolymers. For example, the self-association of PBLG-block-poly(ethylene glycol) and PBLG-graft-poly(ethylene glycol) blends in ethanol (B145695) leads to the formation of tree-like polymeric micelles. asianpubs.org

Self-Assembly Behavior and Formation of Ordered Supramolecular Structures

The well-defined secondary structures of polypeptides derived from benzyl glutamate drive their self-assembly into a variety of ordered supramolecular structures. This behavior is of significant interest for the creation of novel nanomaterials and for understanding biological assembly processes.

Formation of Polymeric Micelles and Nanostructures

Amphiphilic block copolymers containing a hydrophobic PBLG block and a hydrophilic block, such as poly(ethylene glycol) (PEG), readily self-assemble in selective solvents to form polymeric micelles. asianpubs.org These micelles typically consist of a core formed by the hydrophobic PBLG segments and a corona of the hydrophilic PEG chains. asianpubs.org The morphology of these self-assembled structures can be controlled by factors such as the block copolymer architecture (e.g., diblock vs. graft), the block lengths, and the solvent composition.

For instance, blends of PBLG-block-PEG and PBLG-graft-PEG in ethanol have been shown to form tree-like core-shell micelles. asianpubs.org In aqueous environments, diblock copolymers of poly(β-benzyl L-aspartate) and poly(ethylene oxide) form micelles with a PBLA core and a PEO shell. asianpubs.org The critical micelle concentration (CMC), which is the concentration at which micelle formation begins, is influenced by temperature and the composition of the copolymer blend. asianpubs.org

Beyond simple spherical micelles, more complex nanostructures can be achieved. For example, polymerization-induced self-assembly (PISA) has been used to create well-defined, anisotropic rod-like nanostructures from PEG-b-PBLG copolymers. mpg.de Furthermore, studies on poly(L-lysine)-block-PBLG-graft-PEG copolymers have demonstrated that the morphology of the resulting aggregates can be tuned by changing the water content in the solvent mixture, leading to spherical, spindle-like, needle-like, and daisy-like structures. nih.gov These nanostructures have potential applications as carriers for catalysts and in drug delivery. asianpubs.org

| Copolymer System | Solvent/Environment | Observed Nanostructure |

| PBLG-block-PEG / PBLG-graft-PEG Blend | Ethanol | Tree-like polymeric micelles |

| Poly(β-benzyl L-aspartate)-block-PEO | Aqueous medium | Polymeric micelles with PBLA core |

| PEG-b-PBLG (via ROPISA) | Aqueous buffer | Anisotropic rod-like nanostructures |

| Poly(L-lysine)-block-PBLG-graft-PEG | Deionized water | Spherical, spindle-like, needle-like, and daisy-like aggregates |

Liquid Crystalline Phases and Rheological Properties of Solutions

Due to their rigid, rod-like α-helical conformation, solutions of PBLG can form liquid crystalline phases at sufficiently high concentrations. acs.org Specifically, in solvents like 1,2-dichloroethane (B1671644) (DCE), PBLG solutions exhibit a transition from an isotropic phase to a cholesteric liquid crystalline phase as the concentration increases. acs.org

The formation of these liquid crystalline phases has a significant impact on the rheological properties of the solutions. The viscosity of PBLG solutions is highly dependent on concentration and the degree of liquid crystallinity. acs.org Studies using dripping-onto-substrate (DoS) rheometry have characterized the extensional rheology of these solutions, revealing different flow behaviors depending on the liquid crystalline fraction. acs.org At lower concentrations, the solutions behave as shear-thinning fluids. acs.org However, once the liquid crystalline phase becomes significant, an elastocapillary response is observed, allowing for the measurement of the extensional relaxation time. acs.org This relaxation time increases substantially as the polymer concentration within the liquid crystalline phase increases. acs.org

Polarized optical microscopy is a key technique for confirming the presence and extent of the liquid crystalline phase. acs.org The appearance of textures and rotated light under polarized light indicates the formation of ordered domains within the solution. acs.org

Thermoreversible Gelation Phenomena

Solutions of PBLG in certain helicogenic solvents, such as toluene, can undergo thermoreversible gelation. nih.gov This phenomenon occurs above a critical gelation concentration (Cgel) when a clear, heated solution is cooled. nih.gov The resulting gel is a three-dimensional network composed of nanofibers. nih.gov

The mechanism of gelation is thought to involve the aggregation of the rod-like PBLG molecules into microfibrils or nanofibers. nih.gov These nanofibers then act as cross-links to form the gel network. nih.gov The formation of these supramolecular, flexible aggregates is a reversible process. The gel-sol transition temperature (Tgel) depends on the molecular weight of the PBLG and the polymer concentration; higher molecular weights and concentrations lead to higher Tgel values. nih.gov

Cryo-transmission electron microscopy and small-angle X-ray scattering have been used to elucidate the structure of these gels, revealing a network of nanofibers with a distorted hexagonal packing of the PBLG helices parallel to the nanofiber axis. nih.gov The gel network is formed by the branching and rejoining of bundles of these PBLG nanofibers. nih.gov

| Property | Description | Influencing Factors |

| Critical Gelation Concentration (Cgel) | The minimum polymer concentration required for gel formation. | Inversely related to the molecular weight of PBLG. |

| Gel-Sol Transition Temperature (Tgel) | The temperature at which the gel melts into a solution. | Increases with increasing molecular weight and concentration of PBLG. |

Advanced Materials Research Utilizing Benzyl Glutaminate Derived Polymers

Development of Stimuli-Responsive Polymeric Systems

Stimuli-responsive polymers, often termed "smart" polymers, are materials engineered to undergo significant property changes in response to external triggers. mdpi.com Polymers based on benzyl (B1604629) glutaminate are excellent candidates for creating such systems due to their well-defined structures that can be functionalized to respond to specific stimuli like light or heat.

The integration of photo-responsive molecules with polypeptide structures has led to the development of macromolecular switches that can be controlled by light. Researchers have successfully synthesized light-responsive poly(γ-benzyl-L-glutamate)s (PBLGs) by employing a one-step N-carboxyanhydride (NCA) method. nih.govfrontiersin.org In this approach, azobenzene (AZO) derivatives, such as p-aminoazobenzene (m-AZO) and p-diaminoazobenzene (m-DAZO), are used as initiators for the ring-opening polymerization of γ-benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA). nih.govfrontiersin.org

The resulting polymers incorporate the azobenzene moiety, which can undergo reversible trans-cis isomerization upon exposure to specific wavelengths of light. nih.gov This photo-isomerization alters the polymer's properties, allowing it to function as a switch. For instance, studies have shown that UV light is an effective excitation source for PBLG initiated with m-AZO (PBLG1), while the polymer initiated with m-DAZO (PBLG2) responds to both UV and blue light. nih.gov This behavior enables precise external control over the macromolecular system, opening doors for applications in fields requiring remote and non-invasive switching capabilities. nih.govfrontiersin.org

| Polymer | Initiator | Degree of Polymerization (DP) | Glass Transition Temperature (Tg) | Effective Light Source(s) |

|---|---|---|---|---|

| PBLG1 | p-aminoazobenzene (m-AZO) | 14 | 14°C | UV Light |

| PBLG2 | p-diaminoazobenzene (m-DAZO) | 22 | 21°C | UV Light, Blue Light |

Shape memory polymers (SMPs) are a class of stimuli-responsive materials capable of recovering their original shape from a temporary, deformed state when subjected to an external stimulus, such as heat. mdpi.com Polypeptides derived from benzyl glutaminate have been utilized to create novel shape memory materials with potential for biomedical applications. mdpi.comingentaconnect.com

A notable example is the synthesis of a shape memory triblock copolymer, PBLG-PPG-PBLG, created through the ring-opening polymerization of BLG-NCA with poly(propylene glycol) bis(2-aminopropyl ether) acting as a macroinitiator. mdpi.com Characterization of this material confirmed a structure containing both α-helical and β-sheet conformations. mdpi.com The resulting polypeptide exhibits excellent shape memory properties, demonstrating a shape fixity ratio and recovery rate of approximately 100%. mdpi.comingentaconnect.com Furthermore, the material can achieve full shape recovery in less than 120 seconds, showcasing its potential for applications where rapid, controlled changes in shape are required. mdpi.comingentaconnect.com

| Property | Value |

|---|---|

| Shape Fixity Ratio | ~100% |

| Shape Recovery Rate | ~100% |

| Shape Recovery Time | < 120 seconds |

Functional Polymeric Materials in Scientific Applications

The distinct structural characteristics of benzyl glutaminate-derived polymers make them valuable components in various specialized scientific tools and materials. Their rigid-rod nature and chiral structure are particularly advantageous in analytical and materials science contexts.

In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, poly(γ-benzyl-L-glutamate) is a prominent material used as a chiral alignment medium. wikipedia.orgresearchgate.net Its α-helical structure allows it to form lyotropic liquid crystalline phases in certain organic solvents. acs.org This creates an anisotropic environment that allows for the measurement of residual dipolar couplings (RDCs), an NMR parameter that provides detailed information on the three-dimensional structure and orientation of molecules. researchgate.netacs.org

The use of a chiral alignment medium like PBLG is particularly powerful for analyzing chiral molecules. kit.edu The diastereomeric interactions between the chiral polymer and the enantiomers of an analyte cause them to align differently, resulting in distinct sets of RDCs for each enantiomer. acs.org This enables the differentiation of enantiomers and the determination of absolute configuration, a challenging task with conventional NMR methods. kit.edu To broaden the applicability of this technique, more versatile polyglutamates have been developed, such as poly-γ-(4-propargyloxybenzyl)-l-glutamate (PPOBLG), which forms liquid crystalline phases in a wider array of organic solvents, including polar ones like DMSO and acetone (B3395972). acs.org

| Alignment Medium | Compatible Solvents | Key Advantage |

|---|---|---|

| Poly(γ-benzyl-L-glutamate) (PBLG) | Chloroform (B151607), Dioxane, Methylene (B1212753) Chloride | Well-established medium for non-polar solvents. nih.gov |

| Poly-γ-(4-propargyloxybenzyl)-l-glutamate (PPOBLG) | Chloroform, THF, DMSO, DMF, Pyridine, Acetone | Exceptionally versatile, compatible with both non-polar and polar solvents. acs.org |

Hybrid nanocomposites are materials that combine two or more distinct components, typically organic and inorganic, at the nanometer scale to create a new material with synergistic or enhanced properties. researchgate.netnih.gov The well-defined, rigid-rod structure of PBLG makes it an excellent building block for creating ordered hybrid materials. kaust.edu.sa

One strategy for creating such a composite involves using PBLG as a template to organize a polymerizable solvent. kaust.edu.sa In a model system, benzyl methacrylate (BzMA) was used as a solvent for PBLG. Due to the structural similarity between the solvent and the polymer's side chains, heating the mixture causes the BzMA molecules to intercalate between the PBLG α-helices, forming a homogeneous, hexagonally packed structure. kaust.edu.sa

Subsequent polymerization of the intercalated BzMA locks in the structure, creating a molecularly blended hybrid material. kaust.edu.sa Although the polymerization process can introduce some disorder, this method demonstrates the principle of using the self-organizing properties of PBLG to control morphology at the molecular level, a crucial aspect for developing functional nanocomposites. kaust.edu.sa

| Step | Process | Observed Structural Feature |

|---|---|---|

| 1 | Film casting at room temperature | Separate domains of PBLG and BzMA solvent. |

| 2 | Heating to 150°C | Homogenization; BzMA intercalates between PBLG helices. |

| 3 | Formation of ordered phase | Hexagonal packing of PBLG helices with intercalated BzMA. |

| 4 | Polymerization of BzMA | Disordering of the hexagonal packing and contraction of the unit cell. |

Analytical and Computational Methodologies in Benzyl Glutaminate Research

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental in determining the intricate structures of benzyl (B1604629) glutamate-containing molecules, from the monomeric level to complex polymeric assemblies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed structural information about benzyl glutamate (B1630785) and its derivatives at an atomic resolution. wisc.edu

¹H NMR Spectroscopy : This is widely used to confirm the synthesis and structure of these compounds. For instance, in the synthesis of shape memory poly(γ-benzyl-l-glutamate) (PBLG-PPG-PBLG), the ¹H NMR spectrum in trifluoroacetic acid (CF₃COOD) shows characteristic resonances. mdpi.com The peaks around 7.0 ppm and 4.9 ppm are assigned to the phenyl group and the methylene (B1212753) (CH₂) protons of the benzyl group, respectively. mdpi.com The signal at approximately 4.4 ppm corresponds to the α-CH group in the amide linkage. mdpi.com The molecular weight of the resulting polymer can also be estimated from the integral areas of these peaks. mdpi.com In another study, the degree of polymerization of a PBLG segment in a copolymer was determined by comparing the peak intensities of the benzyl protons with those of another block in the copolymer, such as the methylene protons of a polyethylene (B3416737) glycol (PEG) chain. nih.gov

¹³C NMR Spectroscopy : This technique provides complementary information about the carbon skeleton of the molecule. For PBLG, characteristic signals can be observed for the carbonyl carbons in the ester and amide groups, as well as the various carbons of the benzyl and glutamate moieties, further confirming the polymer's structure. bio-materials.com.cn

Interactive Table: Representative ¹H NMR Chemical Shifts for Poly(γ-benzyl L-glutamate) Derivatives

| Functional Group | Chemical Shift (ppm) | Reference |

|---|---|---|

| Phenyl (C₆H₅) | ~7.0-7.4 | mdpi.combio-materials.com.cn |

| Benzyl (CH₂) | ~4.9-5.2 | mdpi.combio-materials.com.cn |

| α-CH (Amide Linkage) | ~4.4-4.8 | mdpi.combio-materials.com.cn |

| PPG units (CH and CH₂) | ~3.2-3.8 | mdpi.com |

Fourier-Transform Infrared (FTIR) Spectroscopy and UV-Visible Spectroscopy

FTIR and UV-Visible spectroscopy are indispensable tools for analyzing the secondary structure and optical properties of benzyl glutamate-based polypeptides.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is particularly sensitive to the secondary structure of polypeptides like PBLG. mdpi.com The amide I (C=O stretch) and amide II (N-H bend and C-N stretch) regions of the FTIR spectrum are especially informative. nih.govresearchgate.net

An α-helical conformation is characterized by an amide I band around 1650-1653 cm⁻¹ and an amide II band around 1546-1548 cm⁻¹. nih.govresearchgate.net

A β-sheet conformation is indicated by an amide I band at approximately 1630 cm⁻¹ and an amide II band around 1530 cm⁻¹. nih.gov The presence and relative intensities of these bands allow for the determination of the conformational state of the polypeptide chains. mdpi.comnih.gov For example, the complete cleavage of benzyl ester groups during a reaction can be confirmed by the disappearance of the ester carbonyl band around 1728-1732 cm⁻¹. researchgate.netresearchgate.net

UV-Visible Spectroscopy : This technique is employed to study the electronic transitions within the molecule. For PBLG derivatives containing photosensitive groups like azobenzene, UV-Vis spectroscopy can track the trans-cis isomerization when exposed to light of a specific wavelength. nih.gov The absorbance intensity can also be used to determine the concentration of the polymer in a solution, showing a linear relationship within a certain range. nih.gov Theoretical UV-Vis spectra can be calculated using Density Functional Theory (DFT) to predict and compare with experimental results. nih.gov

Interactive Table: Characteristic FTIR Absorption Bands for Polypeptide Secondary Structures

| Secondary Structure | Amide I (cm⁻¹) | Amide II (cm⁻¹) | Reference |

|---|---|---|---|

| α-Helix | 1650 - 1653 | 1546 - 1548 | nih.govresearchgate.net |

| β-Sheet | ~1630 | ~1530 | nih.gov |

Chromatographic and Separation Techniques for Molecular Characterization

Chromatographic techniques are essential for purifying and analyzing the molecular weight and composition of benzyl glutamate and its derivatives. americanpeptidesociety.orgchromatographyonline.com

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as gel filtration, is a key technique for determining the molecular weight and molecular weight distribution of polymers like PBLG. nih.govamericanpeptidesociety.org This method separates molecules based on their size in solution. americanpeptidesociety.org Larger molecules elute faster than smaller ones. SEC can be coupled with other detectors, such as multi-angle laser light scattering (MALLS), to obtain absolute molecular weights without the need for column calibration. nih.gov This is crucial as the properties of PBLG can vary significantly with its molecular weight. nih.gov

High-Performance Liquid Chromatography (HPLC) for Related Amino Acid Derivatives and Intermediates

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis and purification of amino acids and their derivatives, which are the building blocks and potential intermediates or byproducts in the synthesis of benzyl glutamate-containing compounds. chromatographyonline.comnih.gov

Reversed-Phase HPLC (RP-HPLC) : This is the most common mode of HPLC used for separating peptides and amino acids based on their hydrophobicity. americanpeptidesociety.orgnih.gov To enhance detection, amino acids are often derivatized before analysis. Common derivatization reagents include:

Phenylisothiocyanate (PITC) : Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance at 254 nm. nih.govshimadzu.com

o-Phthalaldehyde (OPA) : A fluorescent derivatization agent that reacts with primary amino acids in the presence of a thiol to form highly fluorescent products. nih.gov

Dansyl Chloride : A fluorescent and UV-active reagent used for derivatizing amino acids. creative-proteomics.com

Fluorescamine : Reacts with primary amino acids to produce fluorescent derivatives. creative-proteomics.com

HPLC methods are crucial for quality control, allowing for the separation and quantification of the desired product from starting materials and impurities. lcms.cz The choice of mobile phase, often a gradient of acetonitrile (B52724) and water with additives like trifluoroacetic acid or formic acid, is critical for achieving good separation. waters.com

Interactive Table: Common Derivatization Reagents for HPLC Analysis of Amino Acids

| Reagent | Detection Method | Target Amino Acids | Reference |

|---|---|---|---|

| Phenylisothiocyanate (PITC) | UV Absorbance (254 nm) | Primary and Secondary | nih.govshimadzu.com |

| o-Phthalaldehyde (OPA) | Fluorescence | Primary | nih.gov |

| Dansyl Chloride | Fluorescence / UV | Primary and Secondary | creative-proteomics.com |

| Fluorescamine | Fluorescence | Primary | creative-proteomics.com |

Advanced Imaging and Morphological Characterization

Advanced imaging techniques provide direct visualization of the morphology and self-assembled structures of benzyl glutamate polymers.

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) : These high-resolution imaging techniques are used to investigate the self-assembly of PBLG in solution. For instance, in toluene (B28343), PBLG can form spherical aggregates at low concentrations. nih.gov At higher concentrations, these polymers can form gels composed of a 3D network of nanofibers. nih.gov TEM and AFM can reveal the morphology of these nanofibers, showing that they can be composed of bundles of thinner fibrils. nih.gov

Scanning Tunneling Microscopy (STM) : STM has been utilized to image PBLG molecules, providing insights into their arrangement on surfaces. acs.org

Photothermal Induced Resonance (PTIR) : This advanced technique combines AFM with infrared spectroscopy to obtain nanoscale chemical and structural information. nih.gov It can be used to determine the conformation of single polypeptide aggregates with high spatial resolution, even in an aqueous environment. nih.govresearchgate.net

X-ray Diffraction (XRD) : Techniques like synchrotron powder X-ray diffraction can be used to probe the packing of PBLG helices within self-assembled structures, such as nanofibers, revealing details like a distorted hexagonal packing. nih.gov

These advanced imaging methods are crucial for understanding the link between the molecular structure of benzyl glutamate polymers and their macroscopic properties and behaviors, such as gel formation and the morphology of nanoparticles. nih.govnih.gov

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties of molecules like benzyl glutaminate at an atomic level of detail, offering insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of glutamate derivatives and related molecules, DFT calculations, often at the B3LYP/6-31G(d,p) level, are employed to determine optimized geometries and analyze electronic properties. uchile.clniscpr.res.in These calculations provide valuable information about the relationships between a molecule's electronic structure and its biological activity or chemical reactivity. uchile.cl

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity, with a narrow gap suggesting a higher propensity for intramolecular charge transfer. niscpr.res.innih.gov Furthermore, analysis of the molecular electrostatic potential (MEP) can identify the positive and negative potential sites of a molecule, which are crucial for understanding intermolecular interactions. nih.gov Although specific DFT studies on benzyl glutaminate hydrochloride are not widely published, the methodology is frequently applied to similar benzyl and glutamate-containing compounds to predict their reactivity and interaction mechanisms. uchile.clniscpr.res.innih.gov

Table 2: Key Parameters Obtainable from DFT Analysis

| Parameter | Significance | Source |

| Optimized Geometry | Provides the most stable 3D structure of the molecule. | uchile.cl |

| HOMO-LUMO Energies | Determine the molecule's electronic properties and reactivity. | niscpr.res.innih.gov |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and intramolecular charge transfer potential. | niscpr.res.innih.gov |

| Molecular Electrostatic Potential (MEP) | Maps electrostatic potential to predict sites for electrophilic and nucleophilic attack. | nih.gov |

| Global Reactivity Descriptors | Quantify the molecule's overall reactivity (e.g., electrophilicity, chemical hardness/softness). | nih.gov |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This approach is particularly useful for studying the conformational flexibility and dynamics of peptides and polymers. For Poly(γ-benzyl-L-glutamate) and its oligopeptides, MD simulations provide insights into their self-assembly, secondary structure stability, and dynamic processes. acs.org

Conformational analysis of poly-γ-benzyl-glutamates has been a subject of study for decades, helping to elucidate the behavior of these molecules in different environments. amanote.comresearchgate.net For instance, research has shown that in certain solvents, PBLG adopts a rigid α-helical conformation due to stable intramolecular hydrogen bonding. chemicke-listy.cz MD simulations can model these conformations and the transitions between them. Studies on oligopeptides of γ-benzyl-l-glutamate have identified multiple dielectrically active processes, including a glass transition attributed to the relaxation of amorphous segments located between and at the ends of helically ordered segments. acs.org These computational studies are vital for interpreting experimental data and understanding the structure-property relationships of benzyl glutaminate-containing polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.